Chloro hypochlorite;copper

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of copper chloride compounds often involves the direct combination of copper and chlorine or the reaction of copper with chlorinated organic compounds. A notable example includes the synthesis of copper(II) chloranilate compounds, which exhibit distinct magnetic properties due to their unique structural arrangements and interactions between copper ions (Kawahara et al., 2004).

Molecular Structure Analysis

Copper chlorides form a variety of molecular structures, including discrete molecular complexes, coordination polymers, and layered structures, depending on the specific ligands and reaction conditions. For instance, chlorobis(methyl pyruvate thiosemicarbazone)copper(I) compounds were synthesized and characterized, showcasing different coordination geometries around the copper center, influenced by the ligand types (Ferrari et al., 1991).

Chemical Reactions and Properties

Copper chlorides participate in a variety of chemical reactions, including amination reactions where copper catalysis facilitates the direct amination of azoles with chloroamines, highlighting copper's pivotal role in facilitating nitrogen incorporation into organic molecules (Kawano et al., 2010).

Physical Properties Analysis

The physical properties of copper chlorides, such as their magnetic behaviors, are of significant interest. The magnetic properties of copper(II) chloranilate compounds, for example, have been thoroughly investigated, demonstrating weak ferromagnetic interactions influenced by the arrangement of copper ions within the compound's structure (Kawahara et al., 2004).

Chemical Properties Analysis

The chemical properties of copper chlorides, including their reactivity and stability, are influenced by their molecular structures. The study of copper(I) complexes with (pyridylmethyl)amide ligands reveals the influence of ligand design on the copper center's coordination environment and the resulting chemical behavior of the complexes (Yang & Houser, 2006).

Applications De Recherche Scientifique

1. Metal Leaching

- Selective Extraction of Precious Metals : Sodium hypochlorite is utilized for the selective extraction of gold and silver from copper concentrate. Direct hypochlorite leaching yielded recoveries of gold and silver from the copper concentrate, demonstrating its potential for precious metal recovery (Puvvada & Murthy, 2000).

2. Corrosion Studies

- Copper Corrosion in Chlorinated Water : Research indicates that free chlorine significantly contributes to the corrosion of copper in chlorinated domestic water supplies. Adjusting water pH and controlling free chlorine concentration can reduce copper corrosion, extending the service life of copper plumbing (Atlas, Coombs, & Zajicek, 1982).

3. Disinfection and Healthcare

- Use in Health-care Facilities : Hypochlorite, with hypochlorous acid as its active species, is widely used in hospitals for various purposes including water disinfection, equipment decontamination, and surface cleaning due to its broad antimicrobial activity and other favorable properties (Rutala & Weber, 1997).

4. Electrochemical Sensors

- Electrocatalytic Detection of Free Chlorine : Copper (II) oxide nanoparticles (CuO-NPs) show catalytic activity for the decomposition of hypochlorite solutions. These nanoparticles enhance the sensitivity of sensors for the amperometric detection of free chlorine in water (Muñoz, Céspedes, & Baeza, 2015).

5. Copper Tubing in Water Systems

- Pitting Corrosion of Copper Tubes : Chlorite ion, from hypochlorite disproportionation, can lead to pitting corrosion in copper tubes used in hot water systems. The attack of chlorite ion on copper is influenced by water composition, which affects the corrosion product layer on copper (Suzuki, 1984).

6. Agricultural Applications

- Residue in Milk after Footbath Treatment : Studies on copper sulfate and sodium hypochlorite used in footbath solutions for cows show that their residues in milk are minimal and do not pose a health risk. This research is significant for understanding the safety of such treatments in dairy farming (Goulart et al., 2013).

7. Wastewater Treatment

- Hypochlorite in Wastewater and Sludge Treatment : Hypochlorite is effective in pollutants removal and membrane fouling mitigation in wastewater treatment. It also contributes to sludge dewatering and resource recovery, making it a valuable agent in wastewater management (Cheng et al., 2021).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

chloro hypochlorite;copper |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl2O.Cu/c1-3-2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMOPYJWSFRURD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

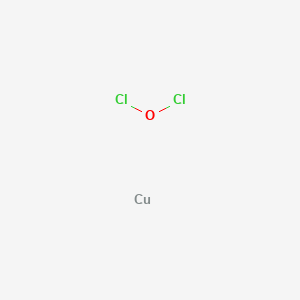

Canonical SMILES |

O(Cl)Cl.[Cu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

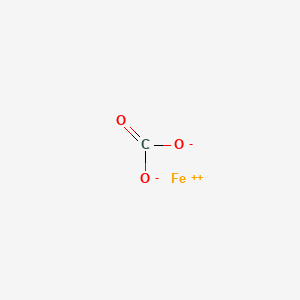

Molecular Formula |

Cl2CuO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloro hypochlorite;copper | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.